![molecular formula C18H17ClN2O3 B3115091 ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 206983-10-0](/img/structure/B3115091.png)
ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
Overview
Description
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is a chemical compound with the molecular formula C18H17ClN2O3 . It is a complex organic compound that belongs to the class of benzimidazoles .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a ring structure containing atoms of at least two different elements . This core is substituted with a 4-methylphenyl group and an ethyl 2-oxyacetate group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 344.79 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Synthesis Techniques and Derivatives Development : Research conducted by Badawey et al. (1989) focused on the synthesis of pyrimido[1,6-α]benzimidazole-1,3(2H,5H)-diones, a class of compounds related to the chemical structure . Their study revealed methods for synthesizing various derivatives through reactions with different isocyanates and chlorination techniques.
Antimicrobial Activity : A study by Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole derivatives containing a benzimidazole moiety similar to the chemical structure of interest. They found that some of these derivatives exhibited significant antimicrobial activity against common bacteria and fungi.
Crystal Structure Analysis : The crystal structure of related compounds was analyzed by Ozbey et al. (2001). Their work provided insights into the molecular conformation and bonding characteristics of benzimidazole derivatives, which can be crucial for understanding the physical and chemical properties of such compounds.
Antibacterial Properties : Zhang et al. (2015) synthesized novel ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates with high antibacterial activity, highlighting the potential of benzimidazole derivatives in developing new antibacterial agents (Zhang et al., 2015).
Cancer Research : In the field of cancer research, Varshney et al. (2015) focused on synthesizing oxadiazole moiety bearing benzimidazoles for anticancer screening. Their work contributes to the understanding of the therapeutic potential of such compounds in treating various cancers (Varshney et al., 2015).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-3-23-17(22)11-24-21-16-10-14(19)8-9-15(16)20-18(21)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPCBIFKFPMGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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